![molecular formula C5H3BrFMgN B3236746 magnesium;5-fluoro-2H-pyridin-2-ide;bromide CAS No. 1374567-99-3](/img/structure/B3236746.png)
magnesium;5-fluoro-2H-pyridin-2-ide;bromide
Overview
Description
Magnesium; 5-fluoro-2H-pyridin-2-ide; bromide is a chemical compound that has gained significant attention in scientific research in recent times. This compound is a derivative of pyridine and has shown to have potential applications in various fields of research.
Mechanism of Action
The mechanism of action of magnesium; 5-fluoro-2H-pyridin-2-ide; bromide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which are responsible for various physiological processes. It has also been shown to interact with cell membranes, leading to changes in their function.
Biochemical and Physiological Effects:
Magnesium; 5-fluoro-2H-pyridin-2-ide; bromide has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which help in reducing oxidative stress in the body. It has also been studied for its role in regulating calcium homeostasis, which is essential for various cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using magnesium; 5-fluoro-2H-pyridin-2-ide; bromide in lab experiments is its high yield of synthesis. It is also relatively easy to handle and store. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on magnesium; 5-fluoro-2H-pyridin-2-ide; bromide. One area of interest is its potential application in drug discovery, particularly in the development of new antibiotics and anticancer agents. Another area of research is its role in the regulation of ion channels, which could have implications for the treatment of various neurological disorders. Additionally, further studies are needed to understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, magnesium; 5-fluoro-2H-pyridin-2-ide; bromide is a compound that has shown potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and potential applications in drug discovery and other fields.
Scientific Research Applications
Magnesium; 5-fluoro-2H-pyridin-2-ide; bromide has shown potential applications in various fields of scientific research. It has been found to be effective in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been studied for its antimicrobial, antitumor, and anti-inflammatory properties.
properties
IUPAC Name |
magnesium;5-fluoro-2H-pyridin-2-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEFWVUNDQTXLL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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